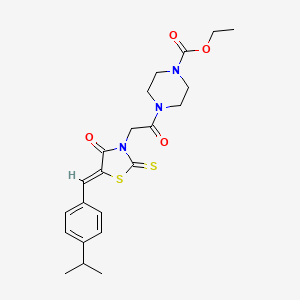

Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

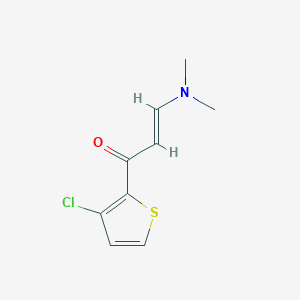

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzylamino group attached to the quinoline structure, which could potentially influence its chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a benzylamino group, and an ester group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylamino group could participate in nucleophilic substitution reactions, and the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it relatively polar, influencing its solubility in different solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives, including the compound , are synthesized using various methods. The methods of preparation of 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone, and 2,3-disubstituted-4(3H)-quinazolinone derivatives have been summarized . These derivatives have shown a diverse range of biological properties .

Green Process for Synthesis

Eleven 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process . This process could potentially be applied to the synthesis of “Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate”.

Biological Properties

Quinazolinone derivatives reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These properties could potentially be present in “Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate”.

Cardiotropic Activity

A group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized and the relationship of the structure of the triazaalkane linker and the cardiotropic activity in a series of these compounds was compared . This suggests potential cardiotropic activity for “Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate”.

DNA Photo-Disruptive Activity

Some quinazolinone derivatives have shown photo-active properties towards plasmid DNA under UVB, and UVA irradiation . This suggests that “Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate” could potentially have DNA photo-disruptive activity.

Molecular Docking Studies

Molecular docking studies were indicative of satisfactory binding to DNA and correlated to the presented photo-activity . This suggests that “Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate” could potentially bind to DNA.

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information, it’s difficult to predict the mechanism of action .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methoxybenzaldehyde with ethyl 4-amino-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl 4-amino-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate", "triethylamine", "dichloromethane", "methanol", "water", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl 4-amino-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of triethylamine and dichloromethane to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol to form the amine.", "Step 3: Esterification of the carboxylic acid with ethyl chloroformate in the presence of triethylamine and dichloromethane to form the ethyl ester.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction with dichloromethane.", "Step 5: Washing of the organic layer with water and drying over sodium sulfate.", "Step 6: Concentration of the organic layer and purification of the product by column chromatography using dichloromethane and methanol as eluent.", "Step 7: Characterization of the product by spectroscopic techniques such as NMR and mass spectrometry." ] } | |

Numéro CAS |

1251705-55-1 |

Nom du produit |

Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |

Formule moléculaire |

C21H22N2O4 |

Poids moléculaire |

366.417 |

Nom IUPAC |

ethyl 4-[(2-methoxyphenyl)methylamino]-6-methyl-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C21H22N2O4/c1-4-27-21(25)18-19(22-12-14-7-5-6-8-17(14)26-3)15-11-13(2)9-10-16(15)23-20(18)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |

Clé InChI |

QDMLWFHOTACCDG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC=CC=C3OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B2764841.png)

![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2764842.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764846.png)

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2764860.png)

![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2764861.png)

![N-{4-[(5Z)-5-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2764862.png)